1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine
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Overview
Description
®-2-(®-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, a benzyloxycarbonyl group, and a propanoic acid moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of ®-2-(®-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the amide bond, potentially yielding amine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(®-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(®-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing premature reactions. The pyrrolidine ring and propanoic acid moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities and properties.
N-Benzyloxycarbonyl-L-proline: A similar compound with a proline ring instead of a pyrrolidine ring.
N-Benzyloxycarbonyl-D-alanine: A compound with an alanine moiety instead of a propanoic acid moiety.
Uniqueness
®-2-(®-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
61617-07-0 |
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Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-11(15(20)21)17-14(19)13-8-5-9-18(13)16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,19)(H,20,21)/t11-,13-/m1/s1 |
InChI Key |
XMVYSQUPGXSTJR-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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